Orlistat Tetradecyl Ester

描述

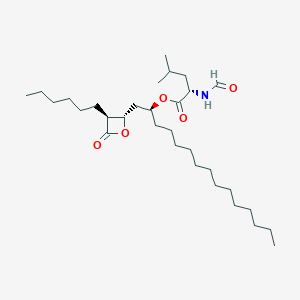

Orlistat Tetradecyl Ester is a chemical compound known for its role as a reversible inhibitor of gastrointestinal lipases. It is chemically identified as N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester . This compound is primarily used in the management of obesity by reducing the absorption of dietary fats .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Orlistat Tetradecyl Ester involves the esterification of N-Formyl-L-leucine with a tetradecyl alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

化学反应分析

Tandem Mukaiyama Aldol-Lactonization (TMAL)

-

Process : The TMAL reaction is central to forming the β-lactone core. Thiopyridyl ketene acetals react with aldehydes under ZnCl₂ catalysis to yield γ-hydroxy β-lactones with trans stereochemistry .

-

Example : For orlistat derivatives, aldehydes with δ-side chains (e.g., C₁₀H₂₁ or C₁₂H₂₅) are combined with ketene acetals to form intermediates . Adapting this for OTE would involve a tetradecyl (C₁₄H₂₉) side chain.

-

Yield : Typical TMAL yields range from 42% to 60% for similar derivatives .

Mitsunobu Reaction for Stereochemical Inversion

-

Purpose : To achieve the cis stereochemistry required for biological activity, the major diastereomers from TMAL undergo Mitsunobu conditions with N-formyl amino acids .

-

Outcome : Inversion at the γ-stereocenter converts 6R to 6S configurations, critical for FAS thioesterase inhibition .

Olefin Metathesis and Hydrogenation

-

Role : Introduces unsaturated bonds into the β-chain, followed by hydrogenation to saturate the chain.

Hydrolysis Reactions

OTE undergoes hydrolysis under physiological or laboratory conditions:

Enzymatic Hydrolysis

-

Mechanism : Lipases (e.g., pancreatic lipase) cleave the ester bond, releasing tetradecanol and the parent β-lactone acid.

-

Kinetics : Similar to orlistat, hydrolysis is reversible and pH-dependent. Studies on mixed monolayers show lipase adsorption precedes hydrolysis .

Chemical Hydrolysis

-

Conditions :

Key Reaction Data

The table below summarizes reaction parameters for OTE analogs:

Comparative Stability and Reactivity

-

Ester Stability : The tetradecyl chain enhances lipophilicity, slowing hydrolysis compared to shorter-chain esters.

-

β-Lactone Reactivity : The β-lactone ring remains susceptible to nucleophilic attack (e.g., by serine hydrolases), analogous to orlistat .

Challenges and Optimizations

科学研究应用

Obesity Management

Orlistat Tetradecyl Ester retains the fundamental properties of orlistat in managing obesity. Clinical studies have shown that orlistat can lead to an average weight loss of approximately 3.5 kg over 12 to 24 months when combined with a low-calorie diet . The tetradecyl ester may enhance this effect due to improved absorption characteristics.

Cancer Research

Recent studies indicate that orlistat and its derivatives, including this compound, exhibit anticancer properties by inhibiting fatty acid synthase (FAS), an enzyme overexpressed in various cancers . The mechanism involves the formation of a covalent bond with the active site serine of FAS, leading to reduced tumor cell proliferation.

Table 1: Summary of Orlistat's Effects on Cancer Cell Lines

| Study Reference | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 10 | FAS inhibition | |

| Prostate Cancer | 15 | Induction of apoptosis | |

| Colon Cancer | 12 | Lipase inhibition |

Efficacy in Weight Loss

A randomized controlled trial involving 14 healthy volunteers demonstrated that Orlistat significantly inhibited gastric lipase activity and accelerated gastric emptying . The study highlighted that postprandial gastric acidity increased with orlistat administration, indicating its role in fat digestion modulation.

Antitumor Activity

In vitro studies have shown that novel β-lactone inhibitors derived from orlistat exhibit enhanced potency against FAS compared to orlistat itself . These findings suggest that modifications like tetradecyl esterification can lead to more effective cancer therapeutics.

Table 2: Comparison of Orlistat and Its Derivatives on FAS Activity

| Compound | FAS Inhibition IC50 (μM) | Solubility (mg/mL) |

|---|---|---|

| Orlistat | 20 | 0.5 |

| This compound | 10 | 5 |

| Valilactone | 8 | 3 |

Safety and Side Effects

While orlistat is generally considered safe for use, it is associated with gastrointestinal side effects such as oily spotting and fecal urgency . The tetradecyl ester form may mitigate some of these side effects due to improved pharmacokinetics, although comprehensive safety data is still required.

作用机制

Orlistat Tetradecyl Ester exerts its effects by inhibiting gastrointestinal lipases, enzymes responsible for the breakdown of dietary fats . By covalently binding to the serine residues in the active site of these enzymes, the compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides . This inhibition reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss .

相似化合物的比较

Similar Compounds

Orlistat: The parent compound of Orlistat Tetradecyl Ester, also a lipase inhibitor used in obesity management.

Lipstatin: A natural product from which Orlistat is derived.

Tetrahydrolipstatin: Another derivative of Lipstatin with similar lipase inhibitory properties.

Uniqueness

This compound is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound, Orlistat . This modification can potentially enhance its solubility and bioavailability, making it a valuable compound for further research and development .

生物活性

Orlistat tetradecyl ester is a derivative of orlistat, a well-known lipase inhibitor used primarily for weight management and obesity treatment. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications, particularly in oncology.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. This inhibition results in approximately 30% of dietary fat being unabsorbed and excreted unchanged through feces . The tetradecyl ester variant enhances this mechanism by potentially improving solubility and bioavailability compared to the parent compound.

Moreover, orlistat has been identified as an inhibitor of the thioesterase domain of fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis and tumor cell proliferation. The interaction of orlistat with FAS occurs via a covalent bond with the active site serine, which is similar to its mechanism against pancreatic lipase . This dual action makes this compound a candidate for further investigation in cancer therapeutics.

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of orlistat in promoting weight loss and improving metabolic parameters in obese patients. For instance, a randomized controlled trial involving 743 participants showed that those treated with orlistat lost an average of 10.2% of their body weight over one year, compared to 6.1% in the placebo group . Additionally, long-term use resulted in better weight maintenance and reductions in total cholesterol and insulin levels.

Table 1: Clinical Trial Outcomes with Orlistat

| Parameter | Orlistat Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Weight Loss (1 Year) | 10.2% (10.3 kg) | 6.1% (6.1 kg) | p < 0.001 |

| Weight Regain (Year 2) | +0.9 kg | +2.5 kg | p < 0.001 |

| Total Cholesterol Reduction | Yes | No | p < 0.05 |

| Insulin Level Reduction | Yes | No | p < 0.05 |

Research Findings on this compound

Recent studies have synthesized various congeners of orlistat, including the tetradecyl ester, to evaluate their biological activity against FAS. A study reported that several novel derivatives exhibited enhanced inhibitory potency against FAS compared to standard orlistat . Specifically, modifications to the α- and β-side chains significantly influenced the compounds' solubility and potency.

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized 28 novel β-lactone inhibitors derived from orlistat, including tetradecyl esters. These compounds were tested for their ability to inhibit FAS thioesterase activity:

- Findings : Nineteen congeners showed improved potency relative to orlistat.

- Mechanism : The structural optimization allowed for better packing against critical residues within the enzyme's active site, enhancing inhibitory effects.

- Cytotoxicity : Some derivatives also demonstrated increased cytotoxicity towards tumor cells in vitro, indicating potential as antitumor agents .

属性

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFQFEPLLRJNQF-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648097 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686744-60-5 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。